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Technical Support Center: TNO155 Combination
Therapy
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers encountering acquired resistance to TNO155 combination

therapy.

Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to a TNO155 combination therapy, is showing signs of

acquired resistance. What are the common underlying mechanisms?

A1: Acquired resistance to TNO155 combination therapies often involves the reactivation of the

MAPK signaling pathway.[1][2][3][4][5] Common mechanisms include:

Bypass Signaling: Activation of alternative Receptor Tyrosine Kinases (RTKs) can

circumvent SHP2 inhibition and reactivate downstream signaling. For instance, amplification

of MET or HER2 (ERBB2) has been observed as a resistance mechanism to EGFR tyrosine

kinase inhibitors (TKIs), and TNO155 is expected to overcome this.[6][7]

Secondary Mutations: The acquisition of new mutations in the target protein or other

downstream effectors can confer resistance. For example, in the context of EGFR-mutant
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non-small cell lung cancer (NSCLC), secondary EGFR mutations like T790M and C797S can

arise.[6]

RAS-MAPK Pathway Alterations: Additional alterations within the RAS-MAPK pathway can

lead to resistance. This has been observed in lorlatinib-resistant neuroblastoma cells, which

can be re-sensitized by combining lorlatinib with TNO155.[1][2][8]

Feedback Reactivation: In some cancers, such as BRAF V600E-mutant colorectal cancer,

intrinsic resistance to BRAF and MEK inhibitors is driven by EGFR-mediated feedback

reactivation of the MAPK pathway. TNO155 can help overcome this by blocking this

feedback loop.[6][7]

Q2: How can I experimentally confirm the mechanism of resistance in my resistant cell lines?

A2: To investigate the mechanism of resistance, a multi-pronged approach is recommended:

Phospho-proteomics Analysis: Use techniques like mass spectrometry to identify changes in

protein phosphorylation, particularly of key signaling nodes like ERK, MEK, AKT, and various

RTKs.[3] This can reveal pathway reactivation.

Western Blotting: A more targeted approach to confirm the findings from proteomics. Probe

for phosphorylated and total levels of key proteins in the MAPK and PI3K/AKT pathways

(e.g., p-ERK, ERK, p-AKT, AKT, p-MET, MET).[9]

Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing to

identify potential secondary mutations in genes like EGFR, KRAS, BRAF, or other

components of the signaling network.[2]

Cell Viability Assays: Test the sensitivity of your resistant cells to a panel of inhibitors

targeting alternative pathways (e.g., MET inhibitors, FGFR inhibitors) to identify potential

bypass tracks.

Q3: What are the potential strategies to overcome acquired resistance to a TNO155
combination therapy?

A3: The primary strategy to overcome acquired resistance is to add another targeted agent to

the combination therapy based on the identified resistance mechanism.
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For MAPK Pathway Reactivation: Consider adding a MEK inhibitor (e.g., trametinib) to the

TNO155 combination.[6]

For RTK Bypass Signaling: If a specific RTK like MET is upregulated, the addition of a MET

inhibitor can restore sensitivity.

For Cell Cycle Dysregulation: In cases where resistance is associated with cell cycle

progression, combining TNO155 with a CDK4/6 inhibitor (e.g., ribociclib) has shown promise

in preclinical models.[6][10][11]

In ALK-driven Neuroblastoma: For resistance to ALK inhibitors, combining them with

TNO155 can re-sensitize cells to the ALK inhibitor.[1][2][3][5][8]

Troubleshooting Guides
Issue 1: Decreased efficacy of TNO155 + EGFR inhibitor
(e.g., Nazartinib, Osimertinib) in EGFR-mutant NSCLC
cells.
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Potential Cause Troubleshooting Steps Expected Outcome

Secondary EGFR mutations

(T790M/C797S)

1. Sequence the EGFR gene

in resistant cells.[6] 2. Test the

sensitivity of resistant cells to

third-generation EGFR

inhibitors.

Identification of specific

resistance mutations.

MET Amplification

1. Perform FISH or qPCR to

assess MET gene copy

number. 2. Analyze MET

protein expression and

phosphorylation by Western

blot.[6] 3. Treat resistant cells

with a combination of TNO155,

the EGFR inhibitor, and a MET

inhibitor.

Confirmation of MET-driven

resistance and restoration of

sensitivity with the triple

combination.

MAPK Pathway Reactivation

1. Assess p-ERK and p-MEK

levels by Western blot. 2. Add

a MEK inhibitor to the TNO155

+ EGFR inhibitor combination.

[6]

Sustained ERK inhibition and

restored anti-proliferative

effect.

Issue 2: Acquired resistance to TNO155 + ALK inhibitor
(e.g., Lorlatinib) in ALK-mutant neuroblastoma cells.
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Potential Cause Troubleshooting Steps Expected Outcome

Aberrant RAS-MAPK Signaling

1. Perform RAS-GTP pulldown

assays to measure active RAS

levels.[2] 2. Analyze p-ERK

and p-MEK levels by Western

blot.[1][8] 3. Increase the

concentration of TNO155 or

combine with a MEK inhibitor.

Confirmation of MAPK

pathway hyperactivation and

restoration of sensitivity to the

ALK inhibitor.

Additional Genetic Alterations

1. Perform whole-genome or

whole-exome sequencing of

resistant clones.[2]

Identification of novel

mutations that may confer

resistance.

Data Presentation
Table 1: Efficacy of TNO155 in Overcoming Acquired Resistance to EGFR Inhibitors
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Cell Line EGFR Status
Resistance
Mechanism

Treatment IC50 (µM)

PC-9 EGFR ex19del - Erlotinib 0.00498

PC-9

EGFRT790M/C7

97S

EGFR ex19del,

T790M, C797S

Secondary

EGFR mutations
Erlotinib > 1

PC-9 EGFR ex19del - Nazartinib 0.00085

PC-9

EGFRT790M/C7

97S

EGFR ex19del,

T790M, C797S

Secondary

EGFR mutations
Nazartinib > 1

PC-9 EGFR ex19del - TNO155 1.56

PC-9

EGFRT790M/C7

97S

EGFR ex19del,

T790M, C797S

Secondary

EGFR mutations
TNO155 1.38

HCC827 EGFR ex19del - Nazartinib 0.00755

HCC827-GR EGFR ex19del
MET

Amplification
Nazartinib > 10

HCC827-GR EGFR ex19del
MET

Amplification
TNO155 0.042

Data synthesized from preclinical studies.[6][9]

Table 2: Synergistic Activity of TNO155 with ALK Inhibitors in Neuroblastoma

Cell Line ALK Status Treatment IC50 (µM)

Kelly ALK F1174L Lorlatinib ~0.1

Kelly-LR (Lorlatinib

Resistant)
ALK F1174L Lorlatinib > 5.0

Kelly-LR (Lorlatinib

Resistant)

Lorlatinib + TNO155

(0.1 µM)
Lorlatinib ~0.5
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Data synthesized from preclinical studies.[2]

Experimental Protocols
Cell Viability Assay

Seed cells in 96-well plates at a density of 1,000-5,000 cells per well.

Allow cells to adhere overnight.

Treat cells with a serial dilution of the indicated compounds (e.g., TNO155, combination

partner) for 72 to 144 hours.[6][9]

Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or alamarBlue.[2]

Measure luminescence or fluorescence using a plate reader.

Normalize data to DMSO-treated controls and calculate IC50 values using a non-linear

regression model.

Western Blotting
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate 20-40 µg of protein lysate on an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.
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In Vivo Xenograft Studies
Implant cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude

mice).[6][8]

Monitor tumor growth using calipers.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment

groups.

Administer drugs (e.g., TNO155, combination partner, vehicle control) via the appropriate

route (e.g., oral gavage) and schedule.[8][9]

Measure tumor volume and body weight regularly.

At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., Western

blotting, immunohistochemistry).[8]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: TNO155 inhibits SHP2, blocking RAS-MAPK signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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